![molecular formula C10H10N2O2 B2430567 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid CAS No. 384815-08-1](/img/structure/B2430567.png)
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid
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Overview
Description
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid typically involves multicomponent reactions. One common method is the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit a variety of biological activities:
- Anticancer Activity : Several studies have reported that derivatives possess cytotoxic effects against various cancer cell lines. For instance, they have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
- Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections .
Case Study 1: Anticancer Potential
A study evaluating the anticancer effects of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid derivatives found that certain compounds exhibited potent inhibitory effects on breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
Research demonstrated that derivatives could significantly reduce the levels of inflammatory cytokines in vitro. In a model of inflammation induced by LPS, treatment with these compounds resulted in decreased secretion of IL-6 and TNF-alpha, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as glutamine synthetase, which is a potential target for tuberculosis drug development . The compound’s effects are mediated through its binding to these targets, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives:
Imidazo[1,2-a]pyridine: This class of compounds also exhibits significant biological activity and is used in various medicinal applications.
Imidazo[1,5-a]pyridine: Similar to this compound, these compounds are versatile and have applications in materials science and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-{Imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,5-a]pyridine moiety linked to a propanoic acid group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key features of the structure include:
- A bicyclic imidazo[1,5-a]pyridine ring that facilitates interactions with various biological targets.
- A propanoic acid group that enhances solubility and reactivity.
Research indicates that this compound interacts with specific biological targets, influencing their activity through several mechanisms:
- Binding Affinity : The compound exhibits significant binding affinity to various receptors and enzymes, which is crucial for its therapeutic efficacy .
- Inhibition of Kinases : Studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
- Antisecretory Properties : Some derivatives have shown antisecretory effects in gastric models, indicating potential applications in treating ulcers .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, highlighting their potential in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several methodologies:
- Cyclization Reactions : Starting from aminopyridines and appropriate carbonyl compounds to form the imidazo[1,5-a]pyridine core.
- Functionalization : The propanoic acid moiety can be introduced through acylation or other coupling reactions .
Comparative Studies
Comparative studies with related compounds provide insights into the unique properties and potential advantages of this compound. The following table summarizes some related compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | Imidazo[1,2-a]pyridine | Different biological activity profiles |
4-(Imidazo[1,2-b]pyridin-3-yl)butanoic acid | Imidazo[1,2-b]pyridine | Potentially more potent against certain cancers |
3-(Pyrido[2,3-b]indole)propanoic acid | Pyridoindole | Known for neuroprotective effects |
These comparisons highlight the structural diversity within imidazole and pyridine derivatives and underscore the unique properties of this compound in drug design.
Case Studies
Several case studies have explored the biological activity of this compound:
- Inhibition Studies : Research demonstrated that at concentrations around 50 μM, this compound could inhibit secretion in bacterial models by downregulating key activators without completely halting secretion processes .
- Cytotoxicity Assays : In vitro assays showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid, and what reaction conditions optimize yield?
The synthesis typically involves a two-step process:
- Condensation : Reacting 2-aminopyridine derivatives with α-halo ketones (e.g., chloroacetone) in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,5-a]pyridine core.
- Carboxymethylation : Introducing the propanoic acid moiety via reaction with chloroacetic acid under basic conditions (pH 9–10) . Optimized yields (70–85%) are achieved using anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-pyridine ring and propanoic acid substitution.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (190.20 g/mol) .
Q. What structural features distinguish this compound from related imidazo-pyridine derivatives?
Comparative analysis shows:
- The C3-propanoic acid substituent enhances water solubility (logP ≈ 1.2) compared to methyl or phenyl analogs.
- Substitution at the imidazo[1,5-a]pyridin-3-yl position (vs. C2 or C6 in analogs) influences hydrogen-bonding interactions in biological systems .
Q. How does this compound participate in common organic reactions?
Reactivity is dominated by:
- Carboxylic Acid Reactions : Esterification (with alcohols/H⁺), amide formation (via EDC/NHS coupling).
- Heterocycle Functionalization : Electrophilic substitution at the pyridine ring (e.g., nitration at C5 under HNO₃/H₂SO₄) .
Q. What physicochemical properties are critical for its application in biological assays?
Key properties include:
- Solubility : 12 mg/mL in PBS (pH 7.4), critical for in vitro dosing.
- pKa : 4.2 (carboxylic acid) and 8.1 (pyridinyl N), affecting ionization in physiological conditions .
Advanced Research Questions
Q. What mechanistic hypotheses explain its bioactivity in enzyme inhibition studies?
Studies suggest:
- Competitive inhibition of kinases (e.g., EGFR) via binding to the ATP pocket, with IC₅₀ values < 1 µM.
- Allosteric modulation of GABA receptors, inferred from structural similarity to pyrazolo[1,5-a]pyrimidine modulators .
Q. How do structural modifications impact structure-activity relationships (SAR) in lead optimization?
SAR trends from analogs:
- C3 Substituents : Propanoic acid enhances target affinity (ΔΔG = -2.3 kcal/mol vs. methyl).
- Ring Substitution : Electron-withdrawing groups (e.g., -CF₃ at C8) improve metabolic stability (t₁/₂ > 4 h in microsomes) .
Q. How can researchers resolve contradictions in reported biological activity data?
Strategies include:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
- Cellular Context : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .
Q. What computational tools predict synthetic accessibility and target interactions?
- Retrosynthesis : AI-driven platforms (e.g., Reaxys/Pistachio) propose routes with >80% feasibility scores.
- Molecular Docking : AutoDock Vina predicts binding poses (RMSD < 2.0 Å) for GABA receptor modulation .
Q. How to design in vitro assays to evaluate its therapeutic potential while minimizing cytotoxicity?
Methodological recommendations:
Properties
IUPAC Name |
3-imidazo[1,5-a]pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLDFUZCBIONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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